(Methyleneamino)acetonitrile

Organic synthesis Polymer chemistry Solid-phase peptide synthesis

Researchers often face inconsistent yields when sourcing nitriles that lack form-specific characterization. (Methyleneamino)acetonitrile (MAAN) eliminates this uncertainty by offering distinct trimeric and monomeric forms with defined thermal properties. - Monomeric form (m.p. 167-170 °C) ensures resin integrity in automated solid-phase peptide synthesizers at >130 °C. - Trimeric form streamlines glycine hydrolysis routes, achieving 67-87% yield for improved process economics.

Molecular Formula C3H4N2
Molecular Weight 68.08 g/mol
CAS No. 109-82-0
Cat. No. B091335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Methyleneamino)acetonitrile
CAS109-82-0
Molecular FormulaC3H4N2
Molecular Weight68.08 g/mol
Structural Identifiers
SMILESC=NCC#N
InChIInChI=1S/C3H4N2/c1-5-3-2-4/h1,3H2
InChIKeyGFZMFCVDDFHSJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyleneaminoacetonitrile Product Overview


(Methyleneamino)acetonitrile (MAAN, CAS 109-82-0) is a small-molecule nitrile featuring a reactive methyleneimine moiety (C₃H₄N₂) that serves as a versatile building block in organic synthesis, prebiotic chemistry, and pharmaceutical intermediate production [1]. It is most commonly accessed via the classic Strecker-type condensation of formaldehyde, ammonium chloride, and sodium cyanide, delivering the trimeric form in 61–71% yield with a melting point of 129 °C [2]. Critically, MAAN exists in two distinct physical forms—trimeric and monomeric—each with markedly different thermal properties and solubility profiles, which directly impact downstream processing and application suitability [3].

Reactive imine double bond enables condensation, cyclization, and peptide mimetic synthesis
Available as trimeric (standard supply) or monomeric form; thermal handling differs
Fits prebiotic chemistry workflows and pharmaceutical intermediate production

MAAN vs. Generic Nitrile Intermediates


While several aminoacetonitrile derivatives share the C–CN core, (methyleneamino)acetonitrile distinguishes itself through a unique combination of structural features and reactivity. Unlike the more stable aminoacetonitrile (AAN) or the longer-chain β-aminopropionitrile (BAPN), MAAN contains an imine double bond that enables distinct condensation and dehydration pathways [1]. Furthermore, MAAN is commercially supplied predominantly as its trimeric form, which differs from the monomer in both melting point (129 °C vs. 167–170 °C) and solubility, leading to variable reactivity in solid-phase or low-temperature reactions [2]. Substituting a generic nitrile without considering these form-dependent properties can result in inconsistent yields, unexpected by-product profiles, or even reaction failure in moisture-sensitive or nucleophile-intensive protocols [3].

MAAN Imine double bond drives unique condensation pathways
Substitute Aminoacetonitrile (AAN) lacks imine, may not support dehydration coupling
MAAN Form-dependent reactivity (monomer vs. trimer)
Substitute Generic nitriles ignore form-specific melting point and solubility, potentially altering reaction profiles
MAAN Trimeric form is standard commercial supply
Substitute Monomeric form may be required for high-temperature solid-phase synthesis; substitution could lead to agglomeration

MAAN Head-to-Head Evidence


Monomeric vs. Trimeric Thermal Stability

The monomeric form of MAAN exhibits a melting point range of 167–170 °C, which is approximately 38–41 °C higher than the trimeric form's 129 °C [1]. This thermal disparity, confirmed by differential scanning calorimetry and infrared spectroscopy, enables the monomer to be handled as a stable, free-flowing powder at temperatures where the trimer may undergo partial retro-trimerization or exhibit sticky behavior [2]. In solid-phase peptide synthesis or polymer-supported reactions where precise temperature control is critical, the monomer's elevated melting point reduces the risk of agglomeration and ensures uniform reagent distribution [3].

Monomeric vs. Trimeric Stability
Head-to-head
+38–41 °C (m.p. 167–170 °C vs. 129 °C)
Form-dependent thermal handling may impact solid-phase workflows
DSC and IR comparison; monomer retains powder form at elevated temperature
Organic synthesis Polymer chemistry Solid-phase peptide synthesis

Bone Weight Inhibition: MAAN vs. BAPN

In a balanced incomplete block design using embryonic chick tibiotarsi organ cultures, (methyleneamino)acetonitrile (MAAN) demonstrated a significantly greater inhibitory effect on bone weight gain compared to β-aminopropionitrile (BAPN) [1]. While both compounds showed parallel dose–response curves for elongation, MAAN reduced weight gain by approximately 1.8-fold more than BAPN at equimolar concentrations (e.g., 10 mM MAAN caused a 45% reduction vs. 25% for BAPN). In contrast, aminoacetonitrile (AAN) produced a flatter, non-parallel dose–response curve, precluding direct potency comparison [1]. This indicates that MAAN engages lathyrogenic pathways with a distinct efficacy profile that cannot be replicated by simple aminoacetonitriles.

Bone Weight Inhibition
Head-to-head
~1.8× greater inhibition vs. BAPN at 10 mM (45% vs. 25% reduction)
Reported lathyrogenic model-response endpoint context
Chick embryo tibiotarsi organ culture; AAN showed non-parallel response
Bone biology Connective tissue research Pharmacological screening

Prebiotic Peptide Coupling Efficiency

(Methyleneamino)acetonitrile functions as both a glycine precursor and a dehydration condensing agent, promoting peptide bond formation between amino acids under mild aqueous conditions [1]. In comparative experiments, MAAN facilitated the coupling of amino acids to yield di- and tripeptides with 30–50% higher conversion than aminoacetonitrile (AAN) under identical pH and temperature conditions [2]. This dual role—providing both the reactive imine for condensation and the nitrile for subsequent hydrolysis to glycine—enables MAAN to drive chemical evolution pathways that AAN cannot initiate alone [3].

Peptide Coupling Yield
Cross-study
+30–50% higher dipeptide formation vs. AAN
Reported prebiotic peptide-coupling endpoint context
Aqueous ammoniacal solution, ambient temperature
Prebiotic chemistry Peptide synthesis Origins of life

Glycine Hydrolysis Yield Advantage

Hydrolysis of crude (methyleneamino)acetonitrile (trimeric form) under alkaline conditions yields glycine in 67–87% of theoretical yield, a range that exceeds the typical 50–60% yields reported for direct hydrolysis of aminoacetonitrile under similar conditions [1]. The MAAN route benefits from the in situ generation of an imine intermediate that hydrolyzes more cleanly than the primary amine of AAN, reducing side reactions such as polymerization or Strecker degradation [2]. This higher and more reproducible yield makes MAAN the preferred starting material for kilogram-scale glycine production in pharmaceutical manufacturing [3].

Glycine Hydrolysis Yield
Cross-study
67–87% yield (MAAN route) vs. 50–60% (AAN route)
Reported process-yield endpoint context
Ba(OH)₂ or H₂SO₄ hydrolysis, 60–80 °C
Amino acid synthesis Pharmaceutical intermediates Agrochemical building blocks

Rotational Spectroscopic Fingerprint

The millimeter- and submillimeter-wave rotational spectrum of (methyleneamino)acetonitrile was fully characterized for the first time in 2013, providing a set of accurate rotational constants (A = 10528.49 MHz, B = 2701.42 MHz, C = 2225.81 MHz for the synperiplanar conformer) that allow prediction of transition frequencies up to 900 GHz with sub-MHz precision [1]. In contrast, the rotational spectrum of aminoacetonitrile (AAN) is well-established and shows a distinctly different pattern due to the absence of the imine double bond. These unique MAAN transitions serve as a definitive spectral fingerprint, enabling its unequivocal identification in complex interstellar molecular clouds—a capability not shared by any other nitrile in its class [2].

Rotational Spectroscopy
Reported
A = 10528.49, B = 2701.42, C = 2225.81 MHz
Reported transitions support astrochemical detection
First full millimeter-wave characterization; distinct from AAN
Astrochemistry Interstellar medium Spectroscopic databases

MAAN Application Scenarios


High-Temperature Solid-Phase Peptide Synthesis

The monomeric form of MAAN (m.p. 167–170 °C) is the optimal choice for automated solid-phase peptide synthesizers operating at elevated temperatures (>130 °C). Its thermal stability prevents premature retro-trimerization and ensures consistent coupling efficiency during iterative cycles, unlike the trimeric form which may soften and cause resin clogging [1].

Osteolathyrism in Connective Tissue Research

For dose–response investigations of collagen cross-linking inhibition, MAAN provides a steeper, more predictable effect on bone weight gain compared to BAPN and AAN. Its 1.8× greater potency at equimolar concentrations allows researchers to use lower absolute quantities while maintaining robust phenotypic changes, reducing both cost and potential off-target effects in organ culture systems [2].

Prebiotic Peptide Library Synthesis

MAAN's dual function as a dehydration condensing agent and glycine precursor makes it uniquely suited for simulating early-Earth peptide synthesis. It drives 30–50% higher dipeptide yields than aminoacetonitrile without requiring additional coupling reagents, enabling high-throughput generation of peptide diversity for origins-of-life studies [3].

Kilogram-Scale Glycine Production

Industrial glycine manufacturers should prioritize MAAN-based hydrolysis routes over direct aminoacetonitrile methods. The 67–87% yield (vs. 50–60%) translates to significantly lower raw material costs and reduced cyanide-containing waste, aligning with green chemistry principles and improving process economics [4].

Application
Selection Property
Validation Focus
Elevated-temperature solid-phase peptide synthesis
Monomeric form thermal handling
Consistency of coupling efficiency above 130 °C
Lathyrogen-mediated collagen cross-linking studies
Dose-response profile in organ culture
Bone-weight-inhibition endpoint consistency
Abiotic peptide library synthesis
Dual condensing/hydrolysis function
Dipeptide yield under mild aqueous conditions
Industrial glycine production process
Nitrile hydrolysis yield and side-product control
Glycine recovery and purity at scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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